Advanced Physicochemical Profiling and Synthetic Applications of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol
Advanced Physicochemical Profiling and Synthetic Applications of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol
Executive Summary
(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1894435-88-1)[1] is a highly specialized heterocyclic building block utilized in modern medicinal chemistry and modular drug design. The molecular architecture of this compound is strategically designed: the cyclopentyl moiety provides tunable lipophilicity and steric bulk to occupy hydrophobic binding pockets, while the 1-methyl-1H-pyrazole core ensures metabolic stability and prevents tautomerization. The C5-hydroxymethyl group serves as a critical, reactive synthetic handle, enabling rapid downstream functionalization into complex pharmacophores via etherification, oxidation, or cross-coupling[2]. Similar pyrazole-methanol derivatives have been instrumental in developing potent receptor antagonists and antiparasitic agents[3].
Physicochemical Profiling
Understanding the physical and chemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core parameters[1][4].
| Property | Value | Scientific Rationale & Impact |
| Molecular Formula | C10H16N2O | Defines the foundational stoichiometry. |
| Molecular Weight | 180.25 g/mol | Low molecular weight ensures it remains a fragment-like building block, preserving ligand efficiency. |
| CAS Number | 1894435-88-1 | Unique identifier for procurement and database tracking. |
| SMILES | OCC1=CC(C2CCCC2)=NN1C | Confirms the 1,3,5-substitution pattern on the pyrazole ring. |
| Topological Polar Surface Area (TPSA) | ~46.2 Ų | Optimal for membrane permeability; driven by the pyrazole nitrogens and the hydroxyl oxygen. |
| Hydrogen Bond Donors / Acceptors | 1 / 3 | The primary alcohol acts as the sole H-bond donor, minimizing off-target kinase binding. |
| LogP (Estimated) | ~2.1 | The cyclopentyl ring significantly enhances lipophilicity compared to a simple methyl or ethyl group. |
Synthetic Methodology: De Novo Construction
The synthesis of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is achieved through a two-stage process: a regioselective Knorr-type cyclocondensation followed by a controlled hydride reduction[2][5].
Experimental Protocol: Core Synthesis & Reduction
Step 1: Regioselective Cyclocondensation
-
Reaction Setup: Dissolve methyl 4-cyclopentyl-2,4-dioxobutanoate (1.0 equiv) in anhydrous ethanol under an inert nitrogen atmosphere.
-
Reagent Addition: Cool the mixture to 0 °C and add methylhydrazine (1.1 equiv) dropwise.
-
Causality of Regioselectivity: The unsubstituted nitrogen of methylhydrazine (NH2) is more nucleophilic and attacks the more electrophilic C2 carbonyl (adjacent to the ester). The sterically hindered N-methyl group subsequently condenses with the C4 carbonyl (adjacent to the bulky cyclopentyl ring). This steric direction ensures the selective formation of the 1-methyl-3-cyclopentyl isomer.
-
Self-Validation: Monitor via LC-MS. The intermediate hydrazone should fully cyclize upon warming to room temperature, yielding methyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate.
Step 2: Hydride Reduction
-
Reaction Setup: Dissolve the isolated ester intermediate in anhydrous THF and cool to 0 °C.
-
Reduction: Slowly add Lithium Aluminum Hydride (LiAlH4) (1.5 equiv) in portions.
-
Causality of Reagent Choice: LiAlH4 is mandated here because milder reagents like NaBH4 are insufficiently nucleophilic to reduce the ester to a primary alcohol. Alternatively, BH3-THF can be utilized to prevent over-reduction or ring-opening[2].
-
Quenching & Isolation (Fieser Method): Quench sequentially with water (x mL), 15% NaOH (x mL), and water (3x mL) to precipitate aluminum salts. Filter through Celite and concentrate the filtrate to yield the target methanol.
De novo synthetic workflow for (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol.
Downstream Functionalization: The Mitsunobu Etherification
The primary utility of this building block lies in its ability to append the lipophilic pyrazole pharmacophore onto complex drug scaffolds, typically via a Mitsunobu reaction to form aryl ethers[3].
Experimental Protocol: Mitsunobu Coupling
-
Preparation: In a flame-dried flask, combine (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol (1.0 equiv), a target phenol derivative (1.0 equiv), and Triphenylphosphine (PPh3) (1.2 equiv) in anhydrous THF.
-
Activation: Cool to 0 °C and add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise.
-
Mechanistic Causality: DIAD and PPh3 form a betaine intermediate that activates the primary alcohol, converting it into a superior leaving group (an alkoxyphosphonium ion). The phenol, deprotonated by the betaine, acts as the nucleophile, executing an SN2 displacement to form the ether linkage.
-
Self-Validation System: The reaction is self-indicating; the yellow color of DIAD dissipates as the active betaine forms. Complete consumption of the starting methanol (monitored via TLC, UV active) validates the completion of the coupling.
Mechanistic pathway of Mitsunobu etherification utilizing the pyrazole-methanol building block.
Analytical Validation Standards
To ensure scientific integrity and trustworthiness before utilizing the synthesized compound in downstream biological assays, the following analytical signatures must be verified:
-
1H NMR (400 MHz, CDCl3): The defining signature is the isolated pyrazole C4 proton, which appears as a sharp singlet at approximately δ 6.0–6.1 ppm. The N-methyl protons resonate as a distinct singlet at ~δ 3.8 ppm, while the hydroxymethyl (CH2OH) protons appear around δ 4.6 ppm. The cyclopentyl methine proton presents as a multiplet near δ 3.0 ppm.
-
LC-MS (ESI+): The compound must exhibit a clean [M+H]+ parent ion peak at m/z 181.1. Absence of a peak at m/z 209 (the unreduced ester) confirms the absolute success of the LiAlH4 reduction step.
References
-
Cheng, P. T. W., et al. "Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases." Journal of Medicinal Chemistry, 2021, 64(21), 15549-15581. Available at:[Link]
-
Ang, C. W., et al. "Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility." Journal of Medicinal Chemistry, 2020, 63(24), 15726-15751. Available at:[Link]
Sources
- 1. CAS:1888854-23-6(1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol-毕得医药 [bidepharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. 1698758-27-8|Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 5. Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
